molecular formula C12H16N2O4S B13777128 N-(o-Nitrophenylthio)-L-isoleucine CAS No. 7690-79-1

N-(o-Nitrophenylthio)-L-isoleucine

Katalognummer: B13777128
CAS-Nummer: 7690-79-1
Molekulargewicht: 284.33 g/mol
InChI-Schlüssel: UFHDHBSNSXORPU-KWQFWETISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(o-Nitrophenylthio)-L-isoleucine is a compound that belongs to the class of nitrophenylthio derivatives of amino acids It is characterized by the presence of a nitrophenylthio group attached to the amino acid L-isoleucine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(o-Nitrophenylthio)-L-isoleucine can be synthesized through the reaction of L-isoleucine with o-nitrophenylsulphenyl thiocyanate in the presence of silver nitrate. This method yields high amounts of the desired product . The reaction is selective, producing Nα-mono-o-nitrophenylthio and NαNε-bis-o-nitrophenylthio derivatives .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-(o-Nitrophenylthio)-L-isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thermolysis: Typically conducted at elevated temperatures.

    Photolysis: Requires UV light exposure.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(o-Nitrophenylthio)-L-isoleucine has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(o-Nitrophenylthio)-L-isoleucine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrophenylthio group can undergo electrophilic substitution reactions, which play a crucial role in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(o-Nitrophenylthio)-L-isoleucine is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitrophenylthio derivatives

Eigenschaften

CAS-Nummer

7690-79-1

Molekularformel

C12H16N2O4S

Molekulargewicht

284.33 g/mol

IUPAC-Name

(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid

InChI

InChI=1S/C12H16N2O4S/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18/h4-8,11,13H,3H2,1-2H3,(H,15,16)/t8-,11-/m0/s1

InChI-Schlüssel

UFHDHBSNSXORPU-KWQFWETISA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Kanonische SMILES

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.